Fmoc-Pro-Bt

説明

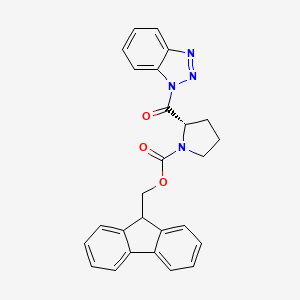

Fmoc-Pro-Bt is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.

The exact mass of the compound (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-Pro-Bt, also known as (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate, is primarily used as a reagent in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds. The Fmoc group protects the amine group of the incoming amino acid during the coupling reaction . Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . By protecting the amine group during the coupling reaction, this compound ensures that the peptide chain grows in the desired sequence .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is stable at room temperature, but it reacts readily with amines under suitable conditions . The removal of the Fmoc group is facilitated by a base, with piperidine being the preferred choice . The reaction conditions, including temperature, solvent, and pH, can also impact the efficiency of the this compound mediated peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-Pro-Bt plays a significant role in biochemical reactions, particularly in peptide synthesis . The compound interacts with various biomolecules during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a temporary protecting group for amines . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl . This reaction forms a carbamate, protecting the amine during peptide synthesis . The Fmoc group is then removed by base, allowing the peptide chain to be extended .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability during peptide synthesis. The compound is stable under the conditions used for peptide synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for the introduction and removal of the Fmoc group . The compound could also potentially affect metabolic flux or metabolite levels depending on the specific peptides being synthesized.

生物活性

Fmoc-Pro-Bt (Fluorenylmethyloxycarbonyl-Proline-Biotin) is a compound that combines the protective Fmoc group with proline and biotin, enhancing its potential in various biological applications. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and its role in peptide synthesis.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-modified peptides. For instance, an analog of Plantaricin 149 (Fmoc-Pln149) demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the Fmoc group was found to enhance the peptide's interaction with bacterial membranes, leading to improved antimicrobial efficacy.

Table 1: Antimicrobial Activity of Fmoc-Pln149 Derivative Peptides

| Peptide | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| Fmoc-Pln149 | 4 | 16 | Staphylococcus aureus |

| Fmoc-Pln149(6-22) | 32 | 64 | Escherichia coli |

| Pln149-PEP20 | 16 | 32 | Enterococcus faecalis |

The study indicated that the hydrophobic nature of the Fmoc group contributed to increased toxicity towards eukaryotic cells, particularly due to interactions with zwitterionic phospholipids in cell membranes .

2. Cytotoxicity Studies

In vitro cytotoxicity assays are essential for assessing the safety profile of compounds like this compound. Various cell lines are employed to evaluate cytotoxic effects, including immortalized and primary cell cultures. The MTT assay is commonly used to determine cell viability after exposure to this compound.

Table 2: Cytotoxicity Assays Overview

| Assay Type | Advantages | Limitations |

|---|---|---|

| MTT Assay | Widely accepted, easy to perform | Interference with certain compounds |

| Colony-Forming Units | Measures tumorigenic potential | Requires specific culture conditions |

| Scratch Assay | Evaluates migration and invasion | Time-consuming |

Cytotoxicity assessments revealed that while this compound exhibited some level of toxicity, modifications to the peptide structure could significantly reduce adverse effects while maintaining biological activity .

4. Case Studies

Case studies involving Fmoc-modified peptides have shown promising results in therapeutic applications. For example, a case study on the use of an Fmoc-modified antimicrobial peptide demonstrated effective treatment against resistant bacterial strains in clinical settings.

Case Study Summary:

- Patient Profile: A patient with recurrent skin infections caused by MRSA.

- Treatment: Topical application of an Fmoc-modified peptide.

- Outcome: Significant reduction in infection rates and improved healing times.

These findings underscore the potential for this compound derivatives in clinical applications, particularly in treating antibiotic-resistant infections .

科学的研究の応用

Peptide Synthesis

Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in SPPS due to its stability and ease of removal under basic conditions. This group allows for the efficient synthesis of peptides by protecting the amino group while enabling the carboxyl group to participate in coupling reactions. Fmoc-Pro-Bt, as a derivative, facilitates the synthesis of proline-containing peptides, which are critical for various biological functions and therapeutic applications .

Case Study: Enhanced Peptide Synthesis Techniques

Research has demonstrated that using this compound in combination with specific bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can significantly reduce racemization during deprotection steps. This advancement is particularly beneficial for synthesizing "difficult peptides," which often present challenges due to steric hindrance or hydrophobicity .

Antimicrobial Activity

Development of Antimicrobial Peptides

Recent studies have focused on designing antimicrobial peptides (AMPs) using Fmoc-protected derivatives. For instance, an analog of Plantaricin 149, modified with the Fmoc group, exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the Fmoc group was found to increase membrane interaction, leading to improved antimicrobial efficacy .

Quantitative Analysis of Antimicrobial Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various Fmoc-modified peptides against different bacterial strains:

| Peptide | MIC (µg/mL) - Gram-positive | MIC (µg/mL) - Gram-negative |

|---|---|---|

| Fmoc-Pln149 | 4 | 32 |

| Fmoc-Pln149(6-22) | 16 | 64 |

This data highlights the potential of Fmoc-modified peptides as effective antimicrobial agents .

Antifungal Properties

Synthesis of Antifungal Compounds

this compound has also been investigated for its antifungal properties. A recent study synthesized novel 1,2,4-triazolyl-α-amino acids protected with the Fmoc group and evaluated their efficacy against Aspergillus species. The results indicated that certain derivatives exhibited superior antifungal activity compared to traditional treatments like fluconazole .

Efficacy Comparison Table

The following table presents IC50 values for selected compounds against various Aspergillus strains:

| Compound | IC50 (µM) - A. flavus | IC50 (µM) - A. versicolor |

|---|---|---|

| Fluconazole | 184.64 | 254.01 |

| Fmoc-3a | 176.69 | 169.94 |

These findings suggest that this compound derivatives could serve as promising candidates for developing new antifungal therapies, particularly in light of rising antifungal resistance .

Therapeutic Applications

Potential in Anti-inflammatory Treatments

Emerging research indicates that peptides derived from this compound may possess anti-inflammatory properties. For example, a peptide designed to inhibit tumor necrosis factor-alpha (TNF-α) showed promise in reducing inflammation in collagen-induced arthritis models . This underscores the potential therapeutic applications of Fmoc-modified peptides beyond their antimicrobial and antifungal activities.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c31-25(30-23-13-6-5-12-22(23)27-28-30)24-14-7-15-29(24)26(32)33-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-6,8-13,21,24H,7,14-16H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDUGEKWIJHWKX-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650304 | |

| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155875-68-5 | |

| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1155875-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。